molecular formula C16H30O3 B8223437 15-Oxohexadecanoic acid

15-Oxohexadecanoic acid

Cat. No.: B8223437
M. Wt: 270.41 g/mol
InChI Key: VYBHMKBVKZAKHB-UHFFFAOYSA-N
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Description

15-Oxohexadecanoic acid, with the molecular formula C 16 H 30 O 3 , is a long-chain oxo-fatty acid of interest in biochemical research. This compound is part of a broader class of oxygenated fatty acids (oxylipids) that are incorporated into complex lipids within biological systems . As an oxo-fatty acid, it features a ketone group on its aliphatic chain, a structural motif shared with other bioactive lipid mediators . Oxo-fatty acids are recognized as important signaling mediators in biological systems. Related compounds, such as 15-oxoeicosatetraenoic acid (15-oxoETE), have been shown to exhibit potent anti-inflammatory and anti-proliferative properties by modulating key cellular pathways, including the Nrf2-regulated antioxidant response and the NF-κB pathway . These electrophilic fatty acids can covalently modify transcriptional regulatory proteins, thereby influencing cellular metabolic and inflammatory homeostasis . Researchers utilize this compound and related compounds to study various biological processes, including lipid metabolism , the formation of biopolymers like cutin in plants , and the complex chemical alterations of fats during processes like deep-fat frying, where similar oxidized TAG monomers are formed . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

15-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBHMKBVKZAKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-oxohexadecanoic acid typically involves the oxidation of hexadecanoic acid derivatives. One common method is the selective oxidation of 15-hydroxyhexadecanoic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer a more environmentally friendly approach compared to traditional chemical synthesis. For instance, certain strains of bacteria or fungi can be engineered to produce this compound from fatty acid precursors through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: 15-Oxohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)

Major Products:

Scientific Research Applications

15-Oxohexadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may activate or inhibit enzymes involved in fatty acid metabolism, thereby affecting cellular processes such as energy production and lipid synthesis .

Comparison with Similar Compounds

Functional Group Positioning

  • Oxo Group Location: Terminal oxo groups (e.g., 16-oxohexadecanoic acid) exhibit higher reactivity in esterification or reduction reactions compared to internal oxo groups (e.g., 6-oxo-Δ15-hexadecanoic acid), which may stabilize conjugated systems or participate in cyclization .
  • Unsaturation vs.

Molecular Weight and Solubility

  • Longer chains (e.g., 10-oxooctadecanoic acid, C18) reduce aqueous solubility compared to C16 analogues.
  • Polar functional groups (e.g., amino and ethers in 17-amino-10-oxo-...acid) enhance solubility (999 g/L at 25°C) despite lower molecular weight .

Notes on Contradictions and Gaps

  • Terminology Conflicts: 15-Hexadecynoic acid is ambiguously described as both a "steroidal fatty acid" and a simple alkyne-substituted fatty acid , necessitating further clarification.
  • Data Availability: Direct experimental data for this compound (e.g., synthesis, bioactivity) are absent in the provided evidence, highlighting a research gap.

Biological Activity

15-Oxohexadecanoic acid, also known as 15-oxo-C16:0, is a bioactive fatty acid that has garnered attention for its potential biological activities, particularly in the context of inflammation and cellular signaling. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

This compound is classified as an oxo fatty acid with the chemical formula C16H30O3. It is produced through the oxidation of hexadecanoic acid (palmitic acid) and can act as a ligand for various receptors, influencing downstream signaling pathways. The compound is believed to modulate the activity of enzymes involved in fatty acid metabolism, which can affect cellular processes such as energy production and lipid synthesis .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators, suggesting a protective role against inflammation-related diseases .

2. Antioxidant Activity

The compound activates Nrf2 (nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant responses. Activation of Nrf2 leads to the upregulation of antioxidant genes, which help mitigate oxidative stress in cells . This mechanism underscores the potential of this compound in protecting against oxidative damage.

Case Studies and Experimental Evidence

A series of studies have explored the biological activity of this compound:

  • Cell Culture Studies : In vitro experiments demonstrated that treatment with this compound resulted in increased expression of antioxidant genes such as HO-1 (Heme oxygenase-1) and NQO1 (NAD(P)H quinone oxidoreductase 1) in THP-1 cells, a human monocytic cell line. The expression levels were significantly elevated after 12 to 18 hours of treatment .
  • Metabolomics Analysis : A metabolomics approach revealed that exposure to compounds like this compound can lead to dynamic changes in lipid metabolism, which may be crucial for understanding its role in various pathophysiological conditions .

Data Summary

Biological Activity Mechanism Research Findings
Anti-inflammatoryInhibits NF-κB activationReduces pro-inflammatory cytokines in cell cultures
AntioxidantActivates Nrf2Upregulates antioxidant genes (HO-1, NQO1) in THP-1 cells
Lipid Metabolism AlterationModulates fatty acid metabolismChanges in lipid profiles observed under various conditions

Q & A

Q. How should researchers address contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage discrepancies). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines). Use clustered data analysis (e.g., mixed-effects models) to account for nested variables (e.g., batch effects, operator bias). Validate hypotheses with orthogonal assays (e.g., gene knockout vs. pharmacological inhibition) .

Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?

  • Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., catalyst loading, pH). Use response surface methodology (RSM) to model interactions between parameters. Monitor intermediates via real-time infrared spectroscopy. For enzymatic routes, optimize cofactor regeneration systems (e.g., NADH/NAD+ recycling). Scale-up challenges (e.g., solvent compatibility) require pilot studies under Good Laboratory Practice (GLP) .

Safety and Compliance

Q. What are the key safety protocols for handling this compound in laboratory environments?

  • Methodological Answer : Follow GHS Category 2 guidelines for skin/eye protection (e.g., nitrile gloves, safety goggles). Use fume hoods to avoid inhalation of aerosols (H335 hazard). Store in inert atmospheres (argon/nitrogen) to prevent oxidation. Dispose of waste via certified chemical disposal services to comply with H413 aquatic hazard protocols. Emergency procedures include immediate eye rinsing (15+ minutes) and medical consultation for prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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